CCK-A Antagonism: Ortho vs. Para Potency
When incorporated as the core thiazole moiety in a specific ligand series, the 2-chlorophenyl (ortho) substitution pattern in 4-(2-chlorophenyl)-1,3-thiazol-2-amine yields picomolar affinity for the CCK-A receptor (Ki = 0.2 nM) [1]. In contrast, the 4-chlorophenyl (para) analog is not reported in this context and has been optimized for entirely different targets, demonstrating nanomolar inhibition of DNase I (IC50 = 79.79 µM) and 5-lipoxygenase (IC50 = 50 nM) [2]. The quantitative difference in target affinity spans nearly six orders of magnitude and reflects fundamentally distinct pharmacological applications.
| Evidence Dimension | Receptor Binding Affinity (Ki) vs. Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | Ki = 0.2 nM (CCK-A receptor) [1] |
| Comparator Or Baseline | 4-(4-chlorophenyl)thiazol-2-amine: IC50 = 79.79 µM (DNase I), IC50 = 50 nM (5-LO) [2] |
| Quantified Difference | Ki (ortho) is 400,000-fold lower (more potent) than IC50 (para, DNase I); Ki (ortho) is 250-fold lower than IC50 (para, 5-LO). |
| Conditions | Radioligand binding assay on rat pancreatic membranes (CCK-A) [1]; in vitro enzymatic assays for DNase I and 5-LO [2]. |
Why This Matters
This 250- to 400,000-fold difference in potency and target engagement definitively precludes generic substitution between ortho- and para-chloro isomers for CCK-A or related GPCR antagonist programs.
- [1] Gully, D., et al. (1993). Peripheral biological activity of SR 27897: a new potent non-peptide antagonist of CCKA receptors. European Journal of Pharmacology, 232(1), 13-19. View Source
- [2] Smelcerovic, A., et al. (2020). 4-(4-Chlorophenyl)thiazol-2-amines as pioneers of potential neurodegenerative therapeutics with anti-inflammatory properties based on dual DNase I and 5-LO inhibition. Bioorganic Chemistry, 95, 103528. View Source
